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  • Product: N-(1-Methylethyl)-2-thiazolamine
  • CAS: 2206-28-2

Core Science & Biosynthesis

Foundational

Hepatic Cytochrome P450-Mediated Clearance of N-(1-Methylethyl)-2-thiazolamine: A Comprehensive Guide to Microsomal Stability Assays

Executive Summary Evaluation of metabolic stability is a critical parameter during the drug design-make-test-analysis cycle. It predicts the in vivo clearance of a new chemical entity, allowing researchers to identify an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluation of metabolic stability is a critical parameter during the drug design-make-test-analysis cycle. It predicts the in vivo clearance of a new chemical entity, allowing researchers to identify and mitigate metabolic liabilities early in development. This technical whitepaper provides an in-depth, self-validating methodology for assessing the Phase I metabolic stability of N-(1-Methylethyl)-2-thiazolamine in human liver microsomes (HLMs). By detailing the mechanistic causality behind each experimental parameter, this guide ensures robust, reproducible pharmacokinetic data generation.

Structural and Pharmacological Context

N-(1-Methylethyl)-2-thiazolamine (CAS: 2206-28-2), commonly referred to as N-isopropylthiazol-2-amine, is a low-molecular-weight heterocyclic compound 1[1]. The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and antiviral agents, such as HCV NS3/4a protease inhibitors 2[2]. However, the presence of an electron-rich secondary amine coupled with an aliphatic isopropyl group introduces specific metabolic vulnerabilities that must be quantified.

Phase I Metabolic Pathways

In vitro microsomal stability assays primarily assess Phase I biotransformation mediated by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum 3[3]. For N-isopropylthiazol-2-amine, the dominant metabolic pathway is CYP-mediated N-dealkylation.

Mechanistic Action: The CYP450 enzyme catalyzes the α -carbon hydroxylation of the isopropyl group. This forms a highly unstable carbinolamine intermediate, which rapidly and spontaneously collapses to yield 2-aminothiazole and acetone. A minor secondary pathway involves the S-oxidation of the thiazole ring, though the electron-withdrawing nature of the heterocycle makes this kinetically less favorable than aliphatic oxidation.

Pathway Parent N-(1-Methylethyl)-2-thiazolamine (Parent Drug) CYP CYP450 Enzymes (Phase I Metabolism) Parent->CYP Oxidation Inter Carbinolamine Intermediate (Unstable) CYP->Inter alpha-C Hydroxylation Metab3 Thiazole S-Oxide (Minor Pathway) CYP->Metab3 S-Oxidation Metab1 2-Aminothiazole (N-Dealkylation) Inter->Metab1 Spontaneous Cleavage Metab2 Acetone (Byproduct) Inter->Metab2 Spontaneous Cleavage

Fig 1: Phase I CYP450-mediated metabolic pathway of N-(1-Methylethyl)-2-thiazolamine.

Experimental Methodology: The Self-Validating HLM Assay

To accurately predict intrinsic clearance, the in vitro assay must operate as a self-validating system. This requires integrating internal controls that independently verify enzyme viability, chemical stability, and first-order kinetics.

Workflow Step1 1. Preparation HLM (0.5 mg/mL) + Buffer Step2 2. Pre-Incubation Equilibrate at 37°C Step1->Step2 Step3 3. Reaction Initiation Add NADPH + Substrate (1 µM) Step2->Step3 Step4 4. Time-Course Sampling 0, 10, 20, 30, 60 min Step3->Step4 Step5 5. Quenching Add Cold Acetonitrile + IS Step4->Step5 Step6 6. Analysis Centrifugation & LC-MS/MS Step5->Step6

Fig 2: Self-validating human liver microsome (HLM) assay workflow and sampling strategy.

Step-by-Step Protocol & Mechanistic Causality
  • Preparation of the Incubation Matrix: Thaw pooled human liver microsomes and dilute them in 0.1 M Potassium Phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL 4[4]. Causality: The pH 7.4 buffer mimics physiological conditions. A protein concentration of 0.5 mg/mL strikes the optimal balance: it provides sufficient enzyme titer for measurable depletion while minimizing non-specific binding of the lipophilic drug to microsomal lipids, which could artificially lower the apparent clearance 3[3].

  • Substrate Addition & Pre-Incubation: Spike N-isopropylthiazol-2-amine to a final concentration of 1 µM (keeping final DMSO concentration <0.5% v/v) and pre-incubate the plate at 37°C for 5 minutes 5[5]. Causality: Maintaining the substrate concentration at 1 µM ensures it remains significantly below the anticipated Michaelis constant ( Km​ ). This guarantees the reaction follows first-order kinetics, a strict mathematical prerequisite for calculating intrinsic clearance 6[6]. Limiting DMSO prevents solvent-mediated inhibition of CYP enzymes.

  • Reaction Initiation (The Cofactor): Initiate the metabolic reaction by adding the NADPH regenerating system (or 1 mM NADPH) 6[6]. Causality: CYP450s are monooxygenases requiring continuous electron flow. NADPH is the obligate electron donor; without it, Phase I CYP metabolism cannot proceed.

  • Time-Course Sampling & Quenching: At predefined intervals (e.g., 0, 10, 20, 30, and 60 minutes), extract an aliquot and immediately transfer it into ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS) 7[7]. Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the CYP proteins, halting the reaction precisely at the designated time point, and it precipitates the proteins to yield a clean supernatant for LC-MS/MS analysis 6[6].

  • Self-Validating Controls:

    • Negative Control: Run a parallel incubation lacking NADPH 5[5]. Causality: If the parent compound depletes in this control, it indicates chemical instability (e.g., hydrolysis in buffer) rather than enzymatic metabolism.

    • Positive Control: Incubate a high-clearance reference compound (e.g., Testosterone or Verapamil) 7[7]. Causality: Validates the metabolic competence of the specific HLM batch and the integrity of the NADPH cofactor.

Quantitative Data Analysis & Pharmacokinetic Scaling

Following LC-MS/MS analysis, the peak area ratio of the analyte to the internal standard is calculated to correct for any matrix effects or ionization suppression. The data is normalized, setting the 0-minute time point to 100% 5[5].

Table 1: Representative Metabolic Stability Data for N-(1-Methylethyl)-2-thiazolamine in HLMs

Time (min)% Parent Remaining (+NADPH)% Parent Remaining (No NADPH Control)Ln(% Remaining)
0100.0100.04.605
1082.499.54.411
2068.198.84.220
3056.299.14.028
6031.598.53.449
Pharmacokinetic Calculations
  • Elimination Rate Constant ( k ): Plot the natural logarithm ( ln ) of the percent remaining against time. The negative slope of the linear regression represents k 5[5]. Calculation: (4.605−3.449)/60=0.0192 min−1

  • In Vitro Half-Life ( t1/2​ ): Calculated using the equation t1/2​=0.693/k 5[5]. Calculation: 0.693/0.0192=36.1 min

  • Intrinsic Clearance ( CLint​ ): Scaled to the protein concentration using the formula: CLint​=(0.693/t1/2​)×(1/Microsomal Protein in mg/mL) 5[5]. Calculation: (0.693/36.1)×(1/0.5)=38.4 µL/min/mg protein

This CLint​ value can subsequently be extrapolated to whole-liver intrinsic clearance using physiological scaling factors (e.g., 48.8 mg microsomal protein per gram of liver, and 25.7 g liver per kg of body weight for humans), allowing for the accurate prediction of in vivo hepatic clearance ( CLH​ ).

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.4

  • Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes. BenchChem.5

  • Metabolism | Pharmaron. Pharmaron.7

  • N-(1-Methylethyl)-2-thiazolamine | CAS#:2206-28-2. Chemsrc.1

  • Metabolic Stability Assays. Merck Millipore.3

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.6

  • Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More—Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420. ACS Publications.2

Sources

Exploratory

N-(1-Methylethyl)-2-thiazolamine crystal structure and X-ray diffraction

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of N-(1-Methylethyl)-2-thiazolamine and its Analogs This guide provides researchers, scientists, and drug development professionals with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of N-(1-Methylethyl)-2-thiazolamine and its Analogs

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies employed to determine the crystal structure of N-(1-Methylethyl)-2-thiazolamine, a representative member of the medicinally significant 2-aminothiazole class of compounds.[1][2][3] While a public crystal structure for this specific molecule is not available, this document synthesizes established protocols and data from closely related analogs to present an authoritative guide to its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2][3] The three-dimensional arrangement of atoms and the intermolecular interactions within the solid state are critical determinants of a compound's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this structure, providing invaluable insights for rational drug design and development. This guide explains the causality behind the experimental choices, from synthesis to final structural refinement.

Synthesis and Single-Crystal Growth

The foundation of any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis via Hantzsch Thiazole Synthesis

A reliable and versatile method for preparing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For N-(1-Methylethyl)-2-thiazolamine, the synthesis would logically proceed by reacting N-isopropylthiourea with a suitable α-haloacetaldehyde equivalent.

Protocol for Synthesis:

  • Thiourea Derivative Formation: N-isopropylthiourea is prepared by reacting isopropyl isothiocyanate with ammonia.

  • Cyclization Reaction: The N-isopropylthiourea is then reacted with an α-haloacetaldehyde, such as chloroacetaldehyde, in a suitable solvent like ethanol.

  • Reaction Monitoring & Workup: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC).[5] Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure N-(1-Methylethyl)-2-thiazolamine.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal is an art that relies on creating conditions for slow, ordered molecular assembly. The key is to achieve a state of supersaturation from which the compound gradually precipitates in crystalline form.

Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone) at room temperature.[5][6] The ideal solvent is one in which the compound has moderate solubility.

  • Preparation: Transfer the solution to a clean vial. The vial should be loosely covered with a cap or parafilm with a few pinholes to allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial over several days to weeks for the formation of small, well-defined crystals with sharp edges and clear faces.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[7]

G cluster_validation Validation RawData RawData Integration Integration RawData->Integration Processing Validation Validation & Analysis (checkCIF, Bond Lengths, Angles) FinalModel FinalModel FinalModel->Validation

Data Collection Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection Conditions: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations, which sharpens the diffraction spots.[8]

  • Instrumentation: Data is collected on a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα, λ = 1.54184 Å) and a modern detector (e.g., CCD or CMOS).

  • Unit Cell Determination: A preliminary set of diffraction images is used to determine the unit cell parameters and the crystal lattice system.

  • Full Data Set Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., φ and ω scans).

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection (hkl) and apply corrections for factors like Lorentz and polarization effects.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved using direct methods to obtain an initial electron density map and a preliminary structural model.[9]

  • Refinement: The model is refined using a full-matrix least-squares method. This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|), tracked by the R-factor. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[10]

Analysis of the Crystal Structure

Based on data from analogous 2-aminothiazole derivatives, we can predict the key structural features of N-(1-Methylethyl)-2-thiazolamine.[6][8][11]

// Define nodes with explicit positions for better layout N1 [label="N1", pos="0,0.5!"]; C2 [label="C2", pos="1.2,0.8!"]; N3 [label="N(amine)", pos="1.5,-0.2!"]; C4 [label="C(isopropyl)", pos="2.7,-0.5!"]; C5 [label="C5", pos="-0.9,0.8!"]; C6 [label="C6", pos="-0.9,-0.8!"]; S7 [label="S7", pos="0,-1.5!"]; H_N [label="H", pos="1.2,-0.9!"]; C_Me1 [label="CH3", pos="3.5,0.4!"]; C_Me2 [label="CH3", pos="3.5,-1.4!"]; H_C4 [label="H", pos="2.5,-1.2!"];

// Define nodes with explicit positions for better layout N1 [label="N1", pos="0,0.5!"]; C2 [label="C2", pos="1.2,0.8!"]; N3 [label="N(amine)", pos="1.5,-0.2!"]; C4 [label="C(isopropyl)", pos="2.7,-0.5!"]; C5 [label="C5", pos="-0.9,0.8!"]; C6 [label="C6", pos="-0.9,-0.8!"]; S7 [label="S7", pos="0,-1.5!"]; H_N [label="H", pos="1.2,-0.9!"]; C_Me1 [label="CH3", pos="3.5,0.4!"]; C_Me2 [label="CH3", pos="3.5,-1.4!"]; H_C4 [label="H", pos="2.5,-1.2!"];

// Define bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C_Me1; C4 -- C_Me2; C4 -- H_C4; N3 -- H_N; C2 -- S7; S7 -- C6; C6 -- C5; C5 -- N1; } Caption: Predicted molecular structure of N-(1-Methylethyl)-2-thiazolamine.

Crystallographic Data Summary

The following table presents typical crystallographic data expected for a compound of this class, based on published structures of similar molecules.[8]

ParameterExpected Value
Chemical FormulaC₆H₁₀N₂S
Formula Weight142.22 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a (Å)9 - 12 Å
b (Å)5 - 10 Å
c (Å)10 - 15 Å
β (°)90 - 105° (for monoclinic)
Volume (ų)800 - 1200 ų
Z (molecules/unit cell)4
Density (calculated)1.2 - 1.4 g/cm³
RadiationCu Kα (λ = 1.54184 Å)
Temperature150 K
Final R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15
Molecular Geometry and Conformation

The thiazole ring is expected to be essentially planar. The exocyclic C-N bond to the isopropyl group will have partial double-bond character, leading to a relatively short bond length. The conformation of the isopropyl group relative to the thiazole ring will be a key structural feature, defined by the relevant torsion angles.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of 2-aminothiazole derivatives often form hydrogen-bonded dimers.[11][12] The amine proton (N-H) typically acts as a hydrogen bond donor, while the endocyclic thiazole nitrogen atom acts as an acceptor, forming a robust N-H···N hydrogen bond. These dimers can then pack into more complex three-dimensional networks through weaker C-H···S or π-π stacking interactions.[13] Understanding these interactions is crucial for predicting crystal morphology and stability.

H_Bonding

Conclusion

This technical guide outlines the authoritative, field-proven methodologies for determining the crystal structure of N-(1-Methylethyl)-2-thiazolamine. By following a logical progression from chemical synthesis and crystal growth to X-ray diffraction data collection and structural refinement, researchers can obtain a precise three-dimensional model of the molecule. This structural information, including molecular conformation and intermolecular packing forces, is fundamental to understanding the material's properties and provides a critical foundation for further research and development in medicinal chemistry.

References

  • Smith, G., Wlodek, Z. & Kennard, C. H. L. (1999). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 55(5), 758-766. [Link]

  • ResearchGate. (n.d.). Molecular co-crystals of 2-aminothiazole derivatives. [Link]

  • ResearchGate. (n.d.). 2-Aminothiazole and 2-aminothiazolinone derivatives. [Link]

  • NextSDS. (n.d.). 2-Thiazolamine, N-methyl-4-(1-methylethyl)- — Chemical Substance Information. [Link]

  • Google Patents. (n.d.).
  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]

  • El-Hiti, G. A., Al-Kahtani, A. A., & Smith, K. (2016). Crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1779–1781. [Link]

  • de Farias, M. A., Beck, J., & Formiga, A. L. B. (2018). Synthesis, crystal structure and Hirshfeld analysis of N-ethyl-2-{3-methyl-2-[(2Z)-pent-2-en-1-ylidene]cyclopent-3-en-1-ylidene}hydrazine-1-carbothioamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667–1671. [Link]

  • Al-Ghorbani, M., Chebil, A., & El-Gazzar, A. B. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • MDPI. (2024). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2024(1), M1827. [Link]

  • ResearchGate. (n.d.). Synthesis, crystal growth, crystal structure, optical, thermal, biological and NLO studies of heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide. [Link]

  • U.S. Pharmacopeia. (2022). <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). [Link]

  • Yunus, M. M., Fun, H.-K., & Chantrapromma, S. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408. [Link]

  • Mdluli, V., Golen, J. A., Rheingold, A. L., & Manke, D. R. (2015). Crystal structure of N,N,N-tris-[(1,3-benzo-thia-zol-2-yl)meth-yl]amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o786–o787. [Link]

  • Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some novel thiazole derivatives. [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. [Link]

  • Laniel, D., Trybel, F., Aslandukov, A., et al. (2023). Structure determination of ζ-N2 from single-crystal X-ray diffraction and theoretical suggestion for the formation of amorphous nitrogen. Nature Communications. [Link]

  • NIST. (n.d.). 2-Thiazolamine, 4-methyl-. [Link]

  • Roach, P. L., Clifton, I. J., Fülöp, V., et al. (1995). Crystallization and preliminary X-ray diffraction studies on recombinant isopenicillin N synthase from Aspergillus nidulans. Protein Science, 4(5), 1007–1009. [Link]

  • NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. [Link]

  • arXiv. (2020). X-ray multiple-beam (n-beam) dynamical diffraction theories, numerical methods to solve them and experimental verification by us. [Link]

  • ScienceDirect. (n.d.). X-RAY AND ELECTRON MICROSCOPY STUDIES OF SINGLE-LAYER TaS, AND NbS. [Link]

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Protocols & Analytical Methods

Method

High-Fidelity Solubilization Protocol for N-(1-Methylethyl)-2-thiazolamine in In Vitro Cell Culture Assays

Application Note & Standard Operating Procedure Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Pharmacological Context & Solubilization Rationale N-(1-Methylethyl)-2-thiazolamine (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Procedure Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Pharmacological Context & Solubilization Rationale

N-(1-Methylethyl)-2-thiazolamine (also known as N-isopropylthiazol-2-amine; CAS: 2206-28-2) is a highly versatile aminothiazole building block. It is frequently utilized as a core pharmacophore in drug discovery, most notably in the synthesis of potent antiviral agents such as the HCV NS3/4a protease inhibitor BI 201420 1.

When transitioning this fragment or its direct derivatives into in vitro cell-based assays (e.g., hepatotoxicity screening in HepG2 or Huh7 cells), researchers frequently encounter a critical bottleneck: aqueous insolubility .

The Causality of Insolubility and Solvent Selection

At a physiological pH of 7.4, the pH of standard cell culture media is significantly higher than the predicted pKa of both the thiazole nitrogen (~2.5) and the secondary amine (~5.5). Consequently, the molecule exists predominantly in an un-ionized, neutral state. This lack of charge increases its lipophilicity, making it thermodynamically unstable in purely aqueous environments. If introduced directly to water, the hydrophobic effect drives the molecules to aggregate and precipitate.

To overcome this, Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary vehicle. DMSO is an amphiphilic, aprotic solvent; its highly polar sulfoxide group and hydrophobic methyl groups efficiently break the compound's crystal lattice. When this DMSO stock is subsequently diluted into aqueous media, the DMSO rapidly hydrogen-bonds with the water, dispersing the compound molecules so widely that they remain kinetically trapped in solution before nucleation can occur.

The Causality of Strict Solvent Limits

While DMSO is an excellent solvent, it is not biologically inert. Recent comprehensive profiling across multiple cell lines has demonstrated that DMSO exhibits concentration- and time-dependent cytotoxicity. Concentrations as low as 0.3125% (v/v) can cause significant reductions in cell viability (>30%) and induce apoptosis by directly interacting with apoptotic and membrane proteins 2. Therefore, this protocol is engineered to maintain a strict, constant final DMSO concentration of 0.1% (v/v) across all assay wells.

Physicochemical Profile

ParameterValue
Chemical Name N-(1-Methylethyl)-2-thiazolamine
Synonyms N-isopropylthiazol-2-amine
CAS Number 2206-28-2
Molecular Weight 142.22 g/mol
Molecular Formula C6H10N2S
Predicted pKa ~5.5 (secondary amine), ~2.5 (thiazole ring)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Experimental Workflow Visualization

G P N-(1-Methylethyl)-2-thiazolamine Powder (CAS: 2206-28-2) MS Master Stock Preparation 100 mM in Anhydrous DMSO P->MS Dissolve & Vortex WS Intermediate Working Stocks Serial Dilution in DMSO (1000x) MS->WS Maintain constant solvent ratio MD Media Dilution Dropwise into 37°C Culture Media WS->MD 1:1000 Dilution (Avoid Solvent Crash) VAL Validation & Treatment Microscopic Check & Apply to Cells (Final DMSO = 0.1%) MD->VAL Self-Validating Inspection

Workflow for N-(1-Methylethyl)-2-thiazolamine solubilization and in vitro assay preparation.

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system . Each phase contains a mechanical rationale and a validation checkpoint to ensure experimental integrity.

Phase 1: Master Stock Preparation (100 mM)
  • Equilibration: Allow the vial of N-(1-Methylethyl)-2-thiazolamine powder to equilibrate to room temperature in a desiccator before opening.

    • Causality: Condensation introduces water into the hygroscopic powder, which will prematurely alter the compound's solubility profile and degrade the accuracy of the molarity calculation.

  • Dissolution: Weigh the appropriate mass (e.g., 14.22 mg) and dissolve in exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity) to create a 100 mM Master Stock.

  • Agitation: Vortex vigorously for 60 seconds. If necessary, sonicate in a room-temperature water bath for 2–5 minutes.

  • Validation Checkpoint 1: Hold the tube against a light source. The solution must be completely transparent with no visible particulates.

Phase 2: Intermediate Working Stocks (1000x)

Do not dilute the 100 mM stock directly into media to achieve different final concentrations. Doing so would result in variable DMSO concentrations across your assay plate, introducing a severe solvent-toxicity bias.

  • Perform a serial dilution of the 100 mM Master Stock using pure DMSO to create a series of 1000x Working Stocks (see Table 2).

    • Causality: This guarantees that when you perform the final 1:1000 dilution into the culture media, every single well (from the highest concentration to the vehicle control) receives exactly 0.1% DMSO.

Phase 3: Final Media Preparation & Treatment
  • Pre-warm Media: Ensure your complete cell culture media (e.g., DMEM + 10% FBS) is pre-warmed to 37°C.

  • Dropwise Addition: Add 1.0 µL of the respective 1000x Working Stock to 999.0 µL of pre-warmed media. Add the stock dropwise while gently vortexing the media tube.

    • Causality: Injecting DMSO directly into cold, static media causes a "solvent crash"—a localized area of high water concentration and low temperature that forces the lipophilic compound to instantly nucleate and form micro-crystals that will not re-dissolve.

  • Validation Checkpoint 2: Before applying the dosed media to your cells, place a 50 µL aliquot of the highest concentration media (100 µM) into an empty well and inspect it under an inverted phase-contrast microscope (20x objective). The absence of refractive micro-crystals validates complete kinetic solubilization.

  • Validation Checkpoint 3 (Vehicle Parity): Always include a vehicle control well treated with media containing 0.1% pure DMSO. This validates that any observed phenotypic changes are strictly due to the aminothiazole, not solvent-induced transcriptomic shifts.

Quantitative Dilution Matrix

Use the following matrix to prepare your treatments. This ensures the structural integrity of the assay by locking the final DMSO concentration at a safe 0.1% (v/v).

Desired Final Assay Conc.1000x Working Stock Conc.Preparation of 1000x Working Stock (in DMSO)Vol. of 1000x StockVol. of 37°C Culture MediaFinal DMSO %
100 µM 100 mMUse 100 mM Master Stock directly1.0 µL999.0 µL0.1% (v/v)
50 µM 50 mM50 µL of 100 mM Stock + 50 µL DMSO1.0 µL999.0 µL0.1% (v/v)
10 µM 10 mM10 µL of 100 mM Stock + 90 µL DMSO1.0 µL999.0 µL0.1% (v/v)
1 µM 1 mM10 µL of 10 mM Stock + 90 µL DMSO1.0 µL999.0 µL0.1% (v/v)
Vehicle Control 0 µM100% Anhydrous DMSO1.0 µL999.0 µL0.1% (v/v)

References

  • Title: Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More—Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420 Source: ACS Publications (The Journal of Organic Chemistry) URL: 1

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: PMC (National Institutes of Health) URL: 2

Sources

Application

functionalization techniques for N-(1-Methylethyl)-2-thiazolamine derivatives

An In-Depth Guide to the Functionalization of N-(1-Methylethyl)-2-thiazolamine Derivatives Introduction: The N-Isopropyl-2-Thiazolamine Scaffold The N-(1-Methylethyl)-2-thiazolamine core, a subset of the broader 2-aminot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Functionalization of N-(1-Methylethyl)-2-thiazolamine Derivatives

Introduction: The N-Isopropyl-2-Thiazolamine Scaffold

The N-(1-Methylethyl)-2-thiazolamine core, a subset of the broader 2-aminothiazole class, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives form the backbone of numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The functionalization of this core is critical for modulating pharmacokinetic properties, exploring structure-activity relationships (SAR), and developing novel therapeutic candidates.[4][5]

This guide provides a detailed overview of key functionalization techniques applicable to the N-isopropyl-2-thiazolamine ring system. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the strategic choices that guide successful synthesis. The reactivity of the scaffold is primarily governed by the interplay between the electron-rich 2-amino group and the thiazole heterocycle, which dictates the regioselectivity of various transformations.

Electrophilic Substitution at the C5-Position

The 2-aminothiazole ring is highly activated towards electrophilic aromatic substitution, with the C5-position being the most nucleophilic site.[6] This is a direct consequence of the powerful electron-donating effect of the exocyclic amino group, which stabilizes the cationic intermediate (the sigma complex) formed during the attack at C5.

Regioselective Halogenation

Introducing a halogen atom at the C5-position is a pivotal first step for further derivatization, particularly for cross-coupling reactions. Copper(II) halides have proven to be exceptionally mild and efficient reagents for this purpose.[7]

Causality Behind Experimental Choices:

  • Reagent: Copper(II) bromide (CuBr₂) or Copper(II) chloride (CuCl₂) are used as they provide both the electrophilic halogen source and act as a mild Lewis acid to activate the substrate. This avoids the use of harsher elemental halogens which can lead to over-reaction or degradation.[7][8]

  • Solvent: Acetonitrile is a common solvent as it effectively solubilizes the thiazole substrate and the copper salt without interfering with the reaction.[7]

  • Temperature: The reaction proceeds readily at room temperature, highlighting the high reactivity of the C5-position. Gentle heating may be required for less reactive substrates or when using CuCl₂.[7]

Experimental Protocol: C5-Bromination of N-Isopropyl-2-thiazolamine

  • Preparation: In a round-bottom flask, dissolve N-(1-Methylethyl)-2-thiazolamine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add Copper(II) bromide (CuBr₂, 1.5 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 15-120 minutes).[7]

  • Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-bromo-N-(1-methylethyl)-2-thiazolamine.

Workflow for C5-Halogenation

sub N-Isopropyl- 2-thiazolamine reagent + CuBr₂ in Acetonitrile sub->reagent reaction Stir at Room Temp (15-120 min) reagent->reaction workup Quench (aq. NaHCO₃) Extract (EtOAc) reaction->workup product 5-Bromo-N-isopropyl- 2-thiazolamine workup->product

Caption: General workflow for the C5-bromination of N-isopropyl-2-thiazolamine.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto electron-rich heterocycles.[9][10] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-Dimethylformamide (DMF).

Causality Behind Experimental Choices:

  • Reagent Formation: The Vilsmeier reagent, a chloroiminium cation [(CH₃)₂N=CHCl]⁺, is a mild electrophile. It must be pre-formed at low temperatures (0 °C) to prevent decomposition before the substrate is added.[9][10]

  • Reaction Conditions: The addition of the thiazolamine to the Vilsmeier reagent is performed at 0-10 °C to control the initial exothermic reaction. The mixture is then heated to drive the substitution and subsequent hydrolysis to completion.[9]

  • Work-up: Careful neutralization with a base (e.g., NaOH or NaHCO₃) is required to hydrolyze the iminium intermediate to the final aldehyde product and neutralize the acidic reaction medium.[9]

Experimental Protocol: Synthesis of N-Isopropyl-2-amino-5-formylthiazole

  • Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere, cool N,N-Dimethylformamide (DMF, used as solvent and reagent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.6 eq) dropwise, ensuring the temperature remains below 10 °C. Stir for 30 minutes at 0 °C.[9]

  • Substrate Addition: Dissolve N-(1-Methylethyl)-2-thiazolamine (1.0 eq) in a minimal amount of dichloromethane (DCM) or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.[9]

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to 50-60 °C for 2-6 hours, monitoring by TLC.[10]

  • Hydrolysis & Work-up: Cool the mixture to 0 °C and carefully pour it onto crushed ice. Slowly neutralize with a cold aqueous solution of sodium hydroxide (e.g., 3 M NaOH) to pH 8-9.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude aldehyde by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized C-C and C-N bond formation. For thiazolamine derivatives, these methods are indispensable for introducing aryl, heteroaryl, and amino substituents, primarily at a pre-halogenated C5-position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organic halide. It is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a ligand) is essential. The choice of ligand is critical and can influence reaction efficiency.[12][13] For thiazole systems, catalysts like Pd-PEPPSI-IPent have shown excellent yields.[11][14]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, KOtBu) is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[12]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.[12][13] Microwave irradiation in aqueous media can also be highly effective.[15]

Experimental Protocol: Suzuki Coupling of a C5-Bromothiazolamine

  • Reaction Setup: To a reaction vessel, add 5-bromo-N-isopropyl-2-thiazolamine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[12]

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until TLC analysis indicates consumption of the starting halide (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the 5-aryl-N-isopropyl-2-thiazolamine product.

EntryArylboronic AcidCatalyst (mol%)BaseYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃87[12]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃72 (one-pot)[12]
3o-Tolylboronic acidPd-PEPPSI-IPent (2)KOtBu94[11]
44-Methoxyphenylboronic acidPd-PEPPSI-IPent (2)KOtBu91[11]
Table 1: Representative yields for Suzuki-Miyaura coupling on thiazole scaffolds. Conditions may vary.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[16] This reaction is crucial for synthesizing derivatives functionalized at the C5-position with a secondary or tertiary amine, which can be a key interaction point for biological targets.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of palladium precursor and, most importantly, the phosphine ligand. Sterically hindered and electron-rich ligands, such as XantPhos, are often required to promote the crucial reductive elimination step.[16][17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[17][18]

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Buchwald-Hartwig Amination of a C5-Bromothiazolamine

  • Reaction Setup: In an oven-dried, sealed tube under an inert atmosphere, combine 5-bromo-N-isopropyl-2-thiazolamine (1.0 eq), the desired amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XantPhos, 4-10 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).[17]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed.

  • Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-Br pd0->pd_complex1 Ar-Br l1 l1 ox_add Oxidative Addition pd_complex2 Ar-Pd(II)L₂-NR₂ pd_complex1->pd_complex2 l2 l2 amine_bind + Amine (R₂NH) - Base-HBr pd_complex2->pd0 Ar-NR₂ l3 l3 red_elim Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Direct C-H Activation

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of a substrate, thus offering a more atom-economical and efficient synthetic route.[19][20] For thiazole derivatives, this often involves the coupling of a C-H bond with a suitable partner, catalyzed by a transition metal like palladium, rhodium, or copper.[19][21][22]

Causality Behind Experimental Choices:

  • Catalyst and Oxidant: These reactions typically require a catalyst (e.g., CuI, Pd(OAc)₂) and an oxidant to facilitate the C-H cleavage and regenerate the active catalyst.[19]

  • Regioselectivity: Directing groups or the inherent electronic properties of the substrate control which C-H bond is activated. In 2-aminothiazole systems, the C5-position is often the most reactive site for direct arylation.

Experimental Protocol: Copper-Catalyzed Dehydrogenative Cross-Coupling

  • Reaction Setup: In a screw-capped test tube, combine the N-isopropyl-2-thiazolamine derivative (1.0 eq), the coupling partner (e.g., another heterocycle like benzothiazole, 2.0 eq), a copper catalyst (e.g., CuI, 10 mol%), and a base/oxidant (e.g., tBuOLi, 4.0 eq).[19]

  • Solvent Addition: Add an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Reaction: Seal the tube and heat the mixture at 120 °C for 10-24 hours.

  • Work-up & Purification: After cooling, the reaction mixture is typically filtered, concentrated, and purified directly by column chromatography to isolate the coupled product.

Conclusion

The N-(1-Methylethyl)-2-thiazolamine scaffold offers multiple avenues for chemical functionalization. Mastery of these techniques—from classic electrophilic substitutions to modern palladium-catalyzed cross-couplings and direct C-H activations—is essential for researchers in drug discovery and materials science. The choice of methodology depends on the desired final structure, available starting materials, and required functional group tolerance. The protocols and principles outlined in this guide provide a robust framework for the strategic design and synthesis of novel and diverse thiazolamine derivatives.

References

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). MDPI. Retrieved March 25, 2026, from [Link]

  • Reaction of 2-Aminothiazoles with Reagents containing a C-Halogen and a C=O Electrophilic Centre. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Three possible ways of the reaction between 2-aminothiazole and electrophiles. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). Thieme Connect. Retrieved March 25, 2026, from [Link]

  • Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[10][23]imidazo[2,1-b]thiazole Derivatives. (2017). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Copper-Catalyzed Dehydrogenative Cross-Coupling of Benzothiazoles with Thiazoles and Polyfluoroarene. (2012). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Synthesis and Photophysical Properties of 5-N-Arylamino-4-methylthiazoles Obtained from Direct C–H Arylations and Buchwald–Hartwig Aminations of 4-Methylthiazole. (2017). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan. (2006). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. (2021). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • Oxidative cross coupling reaction mediated by I2/H2O2: a novel approach for the construction of fused thiazole containing coumarin derivatives. (2015). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 25, 2026, from [Link]

  • Regiocontrolled Synthesis of Substituted Thiazoles. (2002). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2012). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. (2009). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Thiazole-based non-symmetric NNC–palladium pincer complexes as catalytic precursors for the Suzuki–Miyaura C–C coupling. (2019). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). MDPI. Retrieved March 25, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (n.d.). Semantic Scholar. Retrieved March 25, 2026, from [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). ACS Publications. Retrieved March 25, 2026, from [Link]

  • CH Substitution Reaction of Thiazoles at the 2-Position. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved March 25, 2026, from [Link]

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES. Retrieved March 25, 2026, from [Link]

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (n.d.). Academia.edu. Retrieved March 25, 2026, from [Link]

  • Sulfoximines-Assisted Rh(III)-Catalyzed C–H Activation and Intramolecular Annulation for the Synthesis of Fused Isochromeno-1,2-Benzothiazines Scaffolds under Room Temperature. (2020). MDPI. Retrieved March 25, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved March 25, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved March 25, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2018). National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • C-H Functionalization. (n.d.). Yale University. Retrieved March 25, 2026, from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Synthesis of some novel thiazole deriva. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 25, 2026, from [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2023). National Institutes of Health. Retrieved March 25, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting N-(1-Methylethyl)-2-thiazolamine precipitation in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing formulation bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing formulation bottlenecks. One of the most notorious challenges in early-stage discovery is managing the aqueous solubility of secondary amines with heterocyclic cores, specifically N-(1-Methylethyl)-2-thiazolamine (CAS: 2206-28-2)[1].

When working with this compound, precipitation in aqueous media is rarely a random artifact; it is a predictable thermodynamic or kinetic event. This guide is designed to dissect the causality behind these precipitation events and provide you with field-proven, self-validating protocols to keep your compound in solution.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I prepare a 10 mM stock of N-(1-Methylethyl)-2-thiazolamine in DMSO, but it immediately crashes out when diluted to 100 µM in my aqueous biological assay buffer. Why does this happen and how can I prevent it?

The Causality: You are experiencing "solvent-shift precipitation" (also known as precipitation upon dilution). N-(1-Methylethyl)-2-thiazolamine is highly soluble in a strong organic solvent like DMSO. However, DMSO is completely miscible with water. When you spike your stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water[2]. The hydrophobic isopropyl group and the thiazole core of your compound are suddenly exposed to a high-dielectric aqueous environment, dropping the local solvation capacity. The compound molecules aggregate and precipitate before they can achieve a thermodynamically stable dispersion.

The Solution:

  • Serial Dilution: Never perform a single, massive dilution (e.g., 100x) directly into water. Dilute your DMSO stock into an intermediate solution containing a lower percentage of organic solvent before the final aqueous dilution[2].

  • Surfactant Doping: Add a biocompatible surfactant to the intermediate step. Studies have shown that surfactants like Pluronic F127 are highly potent inhibitors of drug precipitation upon dilution, trapping the compound in hydrophobic micellar cores before macroscopic crystals can form[3].

Q2: My compound stays in solution at pH 4.0 but precipitates heavily at physiological pH (7.4). How do I stabilize it for cell-based assays?

The Causality: N-(1-Methylethyl)-2-thiazolamine contains an ionizable secondary amine attached to a thiazole ring. The solubility of thiazole derivatives is highly pH-dependent[2]. At acidic pH, the amine is protonated, forming a water-soluble salt that maximizes ion-dipole interactions with the aqueous solvent. As the pH approaches and exceeds the compound's pKa (typically around pH 5.5 - 6.5 for similar thiazolamines), it deprotonates into its neutral, lipophilic free-base form. This neutral form has a drastically lower thermodynamic solubility limit, causing it to precipitate out of solution[4].

The Solution: If your assay strictly requires pH 7.4, you cannot rely on ionization. Instead, utilize pre-complexation with Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin). Cyclodextrins feature a hydrophobic interior cavity and a hydrophilic exterior. They encapsulate the lipophilic isopropyl/thiazole moiety, forming a water-soluble "inclusion complex" that shields the compound from the aqueous bulk[2].

Q3: Chemical additives (surfactants/cyclodextrins) are interfering with my assay readout. Are there excipient-free methods to keep this thiazolamine dispersed?

The Causality: When chemical solubilizers introduce artifacts, you must alter the physical state of the compound rather than its chemical environment. Large crystalline aggregates precipitate rapidly due to gravity and low surface-area-to-volume ratios.

The Solution: Generate a Nanosuspension . By reducing the particle size of the compound to the nanometer range, you exponentially increase its surface area. According to the Noyes-Whitney equation, this drastically enhances the dissolution rate and kinetic solubility[4]. This can be achieved using Precipitation-Lyophilization-Homogenization (PLH) technology[5].

Part 2: Logical Workflows & Visualizations

To systematically resolve precipitation issues, follow the decision matrix below.

TroubleshootingTree Start Observe Thiazolamine Precipitation in Aqueous Media CheckPH Is assay pH > pKa of the amine? Start->CheckPH AdjustPH Lower pH or synthesize HCl salt form CheckPH->AdjustPH Yes CheckSolvent Is DMSO stock diluted directly? CheckPH->CheckSolvent No UseCosolvent Implement Serial Dilution or add Pluronic F127 CheckSolvent->UseCosolvent Yes Advanced Formulate Nanosuspension via PLH method CheckSolvent->Advanced No

Caption: Decision tree for troubleshooting N-(1-Methylethyl)-2-thiazolamine aqueous precipitation.

If advanced formulation is required, the PLH method provides an excipient-free physical intervention:

PLH_Workflow A Organic Solution (Drug + Solvent) B Antisolvent Precipitation A->B C Lyophilization (Solvent Removal) B->C D High-Pressure Homogenization C->D E Stable Nanosuspension D->E

Caption: Precipitation-Lyophilization-Homogenization (PLH) workflow for generating nanosuspensions.

Part 3: Quantitative Data & Troubleshooting Matrix

Use the following table to quickly identify the appropriate intervention based on the specific precipitation phenotype you observe in the lab.

Precipitation PhenotypePrimary CauseRecommended InterventionExpected Outcome
Immediate cloudiness upon DMSO dilutionKinetic solvent-shiftSerial dilution + 0.1% Pluronic F127Micellar encapsulation; prevents macroscopic crystal growth.
Gradual precipitation over 12-24 hoursThermodynamic solubility limit exceededPre-complexation with HP-β-CDFormation of stable inclusion complexes; sustained solubility.
Precipitation only at pH > 6.5Deprotonation of secondary aminepH adjustment to 4.5 - 5.0Protonation to water-soluble salt form.
Precipitation despite co-solvents (Assay intolerant to additives)High lipophilicity / Low surface areaPLH Nanosuspension generationIncreased dissolution rate via nanometer particle sizing.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, any formulation adjustment must be empirically validated. Below are the precise methodologies for assessing solubility and generating nanosuspensions.

Protocol 1: Kinetic Aqueous Solubility Assessment (Laser Nephelometry & LC/MS)

This protocol self-validates by combining a rapid optical screen with a definitive quantitative mass spectrometry readout[6].

  • Stock Preparation: Dissolve N-(1-Methylethyl)-2-thiazolamine in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a linear serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 495 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. (Final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Optical Validation (Nephelometry): Measure light scattering using a laser nephelometer. A sharp increase in scattered light indicates the exact concentration at which precipitation begins.

  • Quantitative Validation (LC/MS): Subject the plate to high-speed centrifugation (4,000 x g for 30 mins) or filter through a specialized solubility filter plate to remove precipitated aggregates[6].

  • Readout: Analyze the supernatant via LC/MS against a separately built calibration curve to determine the exact concentration of the compound remaining in the saturated solution.

Protocol 2: Excipient-Free Nanosuspension via PLH

Use this top-down/bottom-up hybrid approach when chemical solubilizers are prohibited[5].

  • Precipitation (Bottom-up): Dissolve the compound in a volatile, water-miscible organic solvent (e.g., methanol). Rapidly inject this solution into a highly agitated aqueous anti-solvent phase. This forces immediate precipitation of compact, friable micro-crystals[5].

  • Lyophilization: Flash-freeze the resulting suspension and lyophilize (freeze-dry) for 24-48 hours. This critical step removes the organic solvent entirely, preventing cosolvent-induced particle growth (Ostwald ripening)[5].

  • Resuspension: Resuspend the dry, friable powder in a pure aqueous buffer.

  • High-Pressure Homogenization (Top-down): Pass the suspension through a Piston Gap Homogenizer for 10-20 cycles at 1,500 bar. The extreme shear forces and cavitation will fracture the friable crystals down to the nanometer range[5].

  • Validation: Measure the final particle size distribution using Dynamic Light Scattering (DLS). A successful run should yield a polydispersity index (PDI) < 0.2 and an average particle size < 300 nm.

References

  • Chemsrc. "N-(1-Methylethyl)-2-thiazolamine | CAS#:2206-28-2". Chemsrc.com. Available at:[Link]

  • Pharmaceutical Technology. "Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations". Pharmtech.com. Available at:[Link]

  • Annex Publishers. "A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug". AnnexPublishers.com. Available at:[Link]

Sources

Optimization

preventing degradation of N-(1-Methylethyl)-2-thiazolamine during long-term storage

Technical Support Center: N-(1-Methylethyl)-2-thiazolamine Stability & Troubleshooting Welcome to the Technical Support Center for N-(1-Methylethyl)-2-thiazolamine (CAS: 2206-28-2). As a secondary amine attached to an el...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(1-Methylethyl)-2-thiazolamine Stability & Troubleshooting

Welcome to the Technical Support Center for N-(1-Methylethyl)-2-thiazolamine (CAS: 2206-28-2). As a secondary amine attached to an electron-rich thiazole ring, this compound requires stringent handling to maintain its structural integrity. This guide is designed for researchers and drug development professionals to understand the causality behind degradation mechanisms, establish self-validating storage protocols, and troubleshoot common experimental inconsistencies.

Part 1: Mechanisms of Degradation

Understanding why a compound degrades is the first step in preventing it. N-(1-Methylethyl)-2-thiazolamine is primarily susceptible to two degradation pathways:

  • Oxidative Degradation: The electron-donating nature of the isopropylamine group increases the electron density of the thiazole core, making it highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS). This process is photo-catalyzed, meaning exposure to ambient laboratory light accelerates the formation of complex, conjugated polymeric byproducts (often visible as a yellow or brown discoloration).

  • pH-Dependent Hydrolysis: In aqueous environments, the aminothiazole core can undergo hydrolysis. This reaction is highly pH-dependent and is significantly accelerated under acidic conditions (pH < 6.0)[1]. The introduction of water into hygroscopic solvents (like DMSO) during improper storage is a leading cause of premature hydrolysis.

Part 2: Storage Guidelines & Quantitative Stability Profile

To ensure reproducibility in biological assays and analytical testing, storage conditions must be strictly controlled. Regulatory guidelines for active pharmaceutical ingredients emphasize the critical nature of temperature and humidity controls during long-term storage[2].

Table 1: N-(1-Methylethyl)-2-thiazolamine Quantitative Stability Profile

Storage ConditionPhysical StateEnvironmentMax DurationExpected Purity
-20°C Solid PowderDesiccated, Argon purged, Dark> 2 Years≥ 98%
4°C Solid PowderSealed, Dark6 Months≥ 95%
-80°C Solution (10 mM)Anhydrous DMSO, Dark12 Months≥ 95%
25°C (Room Temp) Solution (10 mM)DMSO, Ambient Light< 7 Days< 40% (Rapid Loss)
37°C Solution (Aqueous)Assay Buffer (pH 7.4)< 12 HoursVariable

Part 3: Troubleshooting & FAQs

Q1: My N-(1-Methylethyl)-2-thiazolamine stock solution in DMSO turned brown after a week on the bench. Is it still usable? A1: No, it must be discarded. Discoloration is a macroscopic indicator of oxidative degradation. Chemical decomposition of 2-aminothiazole derivatives in DMSO is significantly accelerated at room temperature. Studies on related aminothiazoles demonstrate that up to 64% of the compound can decompose within seven days at room temperature, leading to a mixture of degradation products that frequently cause false-positive or false-negative results in biological screens[3].

Q2: I am observing a rapid loss of compound integrity in my aqueous assay buffers. How can I mitigate this? A2: Rapid degradation in aqueous solutions is typically driven by pH and dissolved oxygen.

  • Causality & Mitigation: Because aminothiazole stability is pH-dependent[1], ensure your assay buffer is strictly maintained at a neutral to slightly basic pH (7.0–7.4). Avoid acidic buffers (pH < 6.0). Additionally, degas your aqueous buffers using sonication under a vacuum or sparging with inert gas (Nitrogen/Argon) prior to adding the compound. This removes dissolved oxygen, halting oxidative degradation pathways.

Q3: Why must I avoid freeze-thaw cycles for my DMSO stock solutions? A3: Every time a frozen DMSO aliquot is opened at room temperature before fully equilibrating, atmospheric moisture condenses inside the vial. DMSO is highly hygroscopic; the introduced water acts as a nucleophile, initiating the hydrolysis of the thiazole ring even at low temperatures. Always prepare single-use aliquots.

Part 4: Self-Validating Experimental Workflows

To guarantee scientific integrity, you must establish a self-validating system to verify compound purity before initiating costly biological assays or high-throughput screens.

Workflow Diagram: Storage and Validation

G Solid Solid N-(1-Methylethyl)-2-thiazolamine Batch Received SolidStore Solid Storage (-20°C, Argon, Desiccated) Solid->SolidStore SolPrep Stock Solution Prep (Anhydrous DMSO/DMF) SolidStore->SolPrep When required SolStore Aliquot Storage (-80°C, Light Protected) SolPrep->SolStore Aliquot immediately Thaw Thaw to Room Temp (Avoid Moisture Condensation) SolStore->Thaw Single-use only Validate Pre-Experiment Validation (HPLC / LC-MS) Thaw->Validate Proceed Proceed with Assay (Purity ≥ 95%) Validate->Proceed Pass Discard Discard Aliquot (Degradation Detected) Validate->Discard Fail

Workflow for N-(1-Methylethyl)-2-thiazolamine storage and pre-experiment validation.

Protocol: Self-Validating HPLC Purity Assay

Purpose: To quantitatively verify the integrity of N-(1-Methylethyl)-2-thiazolamine prior to downstream applications.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: TFA acts as an ion-pairing agent. It protonates the secondary amine, preventing secondary interactions with residual silanols on the silica stationary phase, thereby eliminating peak tailing and ensuring accurate integration.

Step 2: Sample Preparation

  • Remove a single-use DMSO aliquot from -80°C and allow it to equilibrate to room temperature before opening the seal.

  • Dilute a 10 µL aliquot of the DMSO stock into 990 µL of Mobile Phase A.

  • Causality: Diluting the sample in the aqueous mobile phase prevents solvent-front distortion (the "DMSO plug" effect) during injection, which can mask early-eluting polar degradation products.

Step 3: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes, followed by a 1-minute hold at 95% B, and a 2-minute re-equilibration at 5% B.

Step 4: Detection & System Suitability (Self-Validation)

  • Monitor UV absorbance at 254 nm.

  • Validation Criteria: The system is validated if the reference standard produces a signal-to-noise (S/N) ratio > 100 and a peak tailing factor < 1.5.

  • Calculate the relative peak area of the main N-(1-Methylethyl)-2-thiazolamine peak. If the Area % is < 95%, the aliquot has degraded and must be discarded.

References

  • stability issues of 2-(1-Aminoethyl)
  • Source: National Institutes of Health (NIH)
  • Source: European Medicines Agency (EMA)

Sources

Troubleshooting

Technical Support Center: N-(1-Methylethyl)-2-thiazolamine Recrystallization Optimization

Welcome to the Technical Support Center for the purification of N-(1-Methylethyl)-2-thiazolamine (also known as 2-(Isopropylamino)thiazole, CAS: 2206-28-2). As a Senior Application Scientist, I have designed this guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of N-(1-Methylethyl)-2-thiazolamine (also known as 2-(Isopropylamino)thiazole, CAS: 2206-28-2). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the recrystallization of this specific secondary thiazolamine.

Basic amine compounds present unique physicochemical challenges during purification. Their dual functionality (hydrogen bond donors and acceptors) makes their solubility highly sensitive to solvent polarity, while their susceptibility to oxidation and relatively low melting points often lead to phase-separation issues like "oiling out" rather than true crystallization.

Part 1: Troubleshooting FAQs & Causality

Q1: Why does my N-(1-Methylethyl)-2-thiazolamine "oil out" instead of forming a crystalline solid? A1: "Oiling out" is a thermodynamic phenomenon that occurs when the compound's melting point is lower than the temperature at which the solvent becomes saturated during cooling. Instead of nucleating into a solid crystal lattice, the compound separates as a supercooled liquid phase . For thiazolamines, this is frequently exacerbated by "shock cooling" (placing a hot flask directly into an ice bath). Causality & Solution: To force the system to favor crystallization over liquid-liquid phase separation, you must either switch to a solvent with a lower boiling point (e.g., replacing Toluene with Ethyl Acetate) so the saturation point is reached at a lower temperature, or establish a strict, gradual cooling gradient (ambient air first, then an ice bath) to allow proper lattice formation .

Q2: What is the optimal starting solvent system for this specific thiazolamine? A2: Because N-(1-Methylethyl)-2-thiazolamine contains both a secondary amine and a thiazole nitrogen, polar protic solvents such as Ethanol or Isopropanol (IPA) are excellent initial choices. They effectively solvate the polar functional groups at high temperatures . If the compound proves too soluble in these single solvents even at 0°C, transitioning to a mixed-solvent (anti-solvent) system—such as Ethyl Acetate/Hexanes or Ethanol/Water—is highly recommended to artificially lower the solubility threshold .

Q3: My crude mixture is dark and tarry. How do I prevent these impurities from co-crystallizing? A3: Amines are highly susceptible to photo-oxidation and acid-catalyzed degradation, which generate colored, tarry impurities that interfere with crystal lattice packing . Causality & Solution: These impurities often have similar solubility profiles to the target amine. You must disrupt this by treating the hot, dissolved crude mixture with activated charcoal (Norit). The porous carbon matrix traps large, conjugated polymeric impurities. Performing a hot gravity filtration through a Celite pad will remove the charcoal before the cooling phase initiates .

Q4: The solution remains completely clear upon cooling. How do I induce nucleation? A4: A clear solution at 0°C indicates that the solvent volume is too high, preventing the solution from reaching supersaturation. Causality & Solution: Boil off 20-30% of the solvent to increase the solute concentration. If crystals still fail to form, scratch the inside of the glass flask with a glass rod. The microscopic glass shards provide high-energy nucleation sites that overcome the activation energy barrier for crystal lattice formation.

Part 2: Quantitative Data & Solvent Selection Matrix

To rationally design your recrystallization system, compare the polarity and boiling points of potential solvents. The "like dissolves like" principle dictates that the polar thiazolamine will require a solvent of intermediate to high polarity for initial dissolution.

Table 1: Solvent Selection Matrix for N-(1-Methylethyl)-2-thiazolamine

SolventPolarity IndexBoiling Point (°C)Role in Recrystallization Workflow
Ethanol 5.278Primary "Good" Solvent (Protic); excellent for solvating amines.
Ethyl Acetate 4.477Primary "Good" Solvent (Aprotic); lower risk of oiling out.
Isopropanol (IPA) 3.982Alternative "Good" Solvent; yields larger, slower-growing crystals.
Hexanes 0.168"Poor" Anti-Solvent; used to force precipitation from EtOAc.
Water 10.2100"Poor" Anti-Solvent; used to force precipitation from Ethanol.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure the physical chemistry of the system is behaving as expected.

Protocol A: Small-Scale Solvent Screening
  • Preparation: Place 10-20 mg of crude N-(1-Methylethyl)-2-thiazolamine into three separate test tubes.

  • Cold Test: Add 0.5 mL of a test solvent (e.g., EtOH, EtOAc, IPA) to each tube.

    • Validation Checkpoint: If the solid dissolves completely at room temperature, the solvent is too strong. Discard this option or reserve it for a mixed-solvent system.

  • Hot Test: For tubes where the solid remains undissolved, heat gently in a water bath to the solvent's boiling point.

    • Validation Checkpoint: If the solid does not dissolve while boiling, the solvent is too weak.

  • Cooling: Allow the tubes containing completely dissolved hot solutions to cool slowly to room temperature, then place in an ice bath. The solvent that yields the highest quantity of distinct crystals is your optimal single solvent.

Protocol B: Mixed-Solvent (Anti-Solvent) Recrystallization

Use this when the compound is highly soluble in all tested "good" solvents.

  • Dissolution: Dissolve 1.0 g of crude N-(1-Methylethyl)-2-thiazolamine in a minimal volume (e.g., 3-5 mL) of hot Ethyl Acetate (the "good" solvent) while stirring on a hot plate.

  • Anti-Solvent Addition: While maintaining the heat and stirring, add hot Hexanes (the "poor" solvent) dropwise until the solution becomes persistently cloudy. This cloudiness indicates the exact threshold of saturation.

  • Re-dissolution (The Validation Step): Add Ethyl Acetate dropwise (usually 1-3 drops) just until the solution turns clear again.

    • Validation Checkpoint: If the solution requires more than 10% of the original Ethyl Acetate volume to clear, you have added too much Hexane, and the system is prone to oiling out. Evaporate and restart.

  • Crystallization: Remove the flask from the heat source. Insulate it with a paper towel and allow it to cool undisturbed to room temperature over 45 minutes.

  • Isolation: Chill the flask in an ice bath for 15 minutes to maximize yield. Isolate the crystals via vacuum filtration using a Büchner funnel, washing with 2 mL of ice-cold Hexanes.

Part 4: Mandatory Visualization

The following logical relationship diagram maps the troubleshooting workflow for thiazolamine recrystallization, ensuring you can dynamically adjust your parameters based on visual feedback from the crystallization state.

SolventOptimization A Crude N-(1-Methylethyl)-2-thiazolamine B Hot Solvent Screening (e.g., EtOH, EtOAc) A->B C Is it Soluble? B->C D Cool Slowly to Room Temp C->D Yes E Increase Polarity or Solvent Volume C->E No F Observe Crystallization State D->F E->B Retest G Pure Crystals Form F->G Ideal H Oiling Out Occurs F->H Liquid Phase Sep. I No Crystals Form F->I Remains Clear J Switch to Lower BP Solvent or Cool Slower H->J K Evaporate Solvent or Add Anti-Solvent I->K

Logical workflow for thiazolamine recrystallization solvent optimization.

Part 5: References

  • ResearchGate. "How to recrystallization amine compound and it is not soluble in common organic solvents." ResearchGate Discussions. URL: [Link]

  • University of Alberta. "Recrystallization Theory." Department of Chemistry Laboratory Guides. URL:[Link]

Optimization

overcoming steric hindrance in N-(1-Methylethyl)-2-thiazolamine derivative synthesis

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with N-(1-Methylethyl)-2-thiazolamine (CAS: 2206-28-2)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with N-(1-Methylethyl)-2-thiazolamine (CAS: 2206-28-2)[1].

Functionalizing this molecule presents a dual challenge: the exocyclic secondary amine is severely sterically hindered by the branched isopropyl group, and the electron-rich thiazole ring frequently acts as a competitive ligand, poisoning transition-metal catalysts. Below, we provide causality-driven troubleshooting guides, self-validating protocols, and empirical data to help you overcome these steric and electronic bottlenecks.

Module 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

FAQ: Why does my Pd-catalyzed arylation yield mostly unreacted starting material or debrominated side-products?

Causality & Solution: This is a classic symptom of a stalled catalytic cycle. The endocyclic nitrogen of the thiazole ring is highly nucleophilic and coordinates to the palladium center, preventing the oxidative addition or amine binding steps. Furthermore, the bulky isopropyl group creates a massive steric shield that drastically slows down the final reductive elimination step[2].

To overcome this, you must abandon standard ligands (like PPh3 or BINAP) and utilize "bulky-yet-flexible" catalyst systems such as Pd-PEPPSI-IPentAn or bulky NHC ligands [3]. These massive ligands serve two purposes: they physically block the thiazole nitrogen from poisoning the metal center, and their steric bulk forces the amine and aryl groups into close proximity, accelerating reductive elimination[4]. Additionally, a strong, non-nucleophilic base like LiHMDS or NaOtBu is required to fully deprotonate the hindered secondary amine[2].

Quantitative Data: Ligand & Base Selection

Table 1: Comparison of Buchwald-Hartwig conditions for N-(1-Methylethyl)-2-thiazolamine.

Ligand / Pre-catalystBaseSteric ToleranceCatalyst Poisoning ResistanceTypical Yield (%)
PPh3 / Pd(OAc)₂Cs₂CO₃LowPoorTrace
BINAP / Pd₂(dba)₃NaOtBuModerateModerate15%
BrettPhos / Pd₂(dba)₃LiHMDSHighGood78%
Pd-PEPPSI-IPentAnKOtBuVery HighExcellent89%
Experimental Workflow

Troubleshooting Start Low Yield in C-N Coupling? CheckCoord Is Thiazole Poisoning Pd? Start->CheckCoord UsePEPPSI Switch to Pd-PEPPSI-IPentAn CheckCoord->UsePEPPSI Yes CheckSteric Is Reductive Elimination Slow? CheckCoord->CheckSteric No Success Optimized Synthesis UsePEPPSI->Success UseBrettPhos Use Bulky Ligands (BrettPhos) CheckSteric->UseBrettPhos Yes CheckBase Is Deprotonation Failing? CheckSteric->CheckBase No UseBrettPhos->Success UseLiHMDS Switch to LiHMDS or NaOtBu CheckBase->UseLiHMDS Yes UseLiHMDS->Success

Troubleshooting workflow for Buchwald-Hartwig coupling of bulky aminothiazoles.

Protocol 1: Self-Validating Buchwald-Hartwig Arylation

This protocol utilizes internal checkpoints to ensure the catalytic cycle is functioning.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd-PEPPSI-IPentAn (2 mol%) and KOtBu (1.5 equiv). Add anhydrous, degassed toluene (0.2 M).

    • Validation Checkpoint 1: Stir for 5 minutes. The solution must transition to a homogenous, deep color. If it turns black and precipitates, the catalyst has aggregated into inactive palladium black (abort and verify solvent degassing).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and N-(1-Methylethyl)-2-thiazolamine (1.2 equiv). Seal the flask, remove from the glovebox, and heat to 100 °C.

  • Reaction Monitoring:

    • Validation Checkpoint 2: After 2 hours, sample the reaction for LC-MS. You should observe the disappearance of the aryl halide. If the aryl halide is consumed but the product mass is absent, debromination has occurred, indicating that reductive elimination is still too slow (consider increasing temperature to 110 °C).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via flash column chromatography.

Module 2: N-Acylation & Amide Bond Formation

FAQ: Standard EDC/HOBt coupling for N-acylation gives <10% yield. How do I force this reaction?

Causality & Solution: The branching at the alpha-carbon of the isopropyl group creates a dense steric shield[5]. Standard coupling reagents like EDC/HOBt form active esters that are simply too bulky to be attacked by the hindered secondary amine.

To resolve this, you must either use highly reactive, low-steric-profile acid chlorides with a strong base (LiHMDS), or apply microwave irradiation to overcome the high activation energy barrier associated with the sterically crowded transition state [6].

Quantitative Data: Acylation Strategies

Table 2: Comparison of Coupling Reagents for N-(1-Methylethyl)-2-thiazolamine Acylation.

Reagent SystemBaseTemperatureTimeTypical Yield (%)
EDC/HOBt + R-COOHDIPEARoom Temp24 h< 10%
HATU + R-COOHDIPEARoom Temp24 h35%
HATU + R-COOHDIPEA120 °C (Microwave)30 min85%
Acid ChlorideLiHMDS0 °C to Room Temp2 h92%
Experimental Workflow

Pathway Substrate N-isopropyl- 2-thiazolamine Reagent HATU + Carboxylic Acid Substrate->Reagent Intermediate Sterically Crowded Transition State Reagent->Intermediate Microwave Microwave 120°C, 30 min Intermediate->Microwave Overcome Barrier Product N-Acylated Derivative Microwave->Product

Mechanistic pathway and energy barrier resolution for N-acylation.

Protocol 2: Microwave-Assisted N-Acylation
  • Active Ester Formation: In a 10 mL microwave vial, dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (3 mL). Add DIPEA (2.0 equiv).

    • Validation Checkpoint 1: Stir at room temperature for 10 minutes. Analyze via LC-MS to confirm the formation of the HATU-active ester intermediate. Do not proceed until this mass is confirmed.

  • Amine Addition: Add N-(1-Methylethyl)-2-thiazolamine (1.0 equiv) to the vial. Seal with a crimp cap.

  • Microwave Irradiation: Place the vial in a microwave synthesizer. Heat at 120 °C for 30 minutes with a maximum power of 300 W[6].

    • Validation Checkpoint 2: Post-irradiation, analyze via LC-MS. If unreacted amine remains alongside intact active ester, the steric bulk is too severe for HATU; you must synthesize the corresponding acid chloride instead.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Module 3: N-Alkylation Alternatives

FAQ: Direct N-alkylation with alkyl halides leads to decomposition. What is the alternative?

Causality & Solution: Direct Sₙ2 attack by a hindered secondary amine on an alkyl halide is kinetically unfavorable. Forcing the reaction with high heat usually leads to decomposition or alkylation at the endocyclic thiazole nitrogen. Instead, employ reductive amination using aldehydes. Reagents like NaBH(OAc)₃ or NaBH₃CN/ZnCl₂ are highly effective for sterically hindered secondary amines because the intermediate iminium ion is planar and much more accessible than the Sₙ2 transition state of an alkyl halide [7].

References
  • chemsrc.com - N-(1-Methylethyl)-2-thiazolamine | CAS#:2206-28-2. Available at:[Link]

  • Organic Chemistry Frontiers (RSC Publishing) - Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Available at:[Link]

  • Inorganic Chemistry Frontiers (RSC Publishing) - Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands. Available at:[Link]

  • Organic Chemistry Portal - Thiazole synthesis. Available at:[Link]

  • Wikipedia - Buchwald–Hartwig amination. Available at:[Link]

  • ResearchGate - Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Purity Validation of N-(1-Methylethyl)-2-thiazolamine: A Comparative Guide to LC-MS vs. Traditional Modalities

N-(1-Methylethyl)-2-thiazolamine (CAS: 41731-34-4 / 2206-28-2), commonly referred to as N-isopropylthiazol-2-amine, is a highly versatile small-molecule building block utilized in the synthesis of advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(1-Methylethyl)-2-thiazolamine (CAS: 41731-34-4 / 2206-28-2), commonly referred to as N-isopropylthiazol-2-amine, is a highly versatile small-molecule building block utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and NS3/4a protease inhibitors. With a molecular weight of 142.22 g/mol (C₆H₁₀N₂S), ensuring the absolute purity of this compound is a mandatory prerequisite in drug development. Even trace impurities—such as unreacted precursors or over-alkylated byproducts—can introduce "chemical variance" that severely compromises downstream reaction yields and biological assay reproducibility [1].

This guide objectively compares analytical modalities for validating the purity of N-(1-Methylethyl)-2-thiazolamine, demonstrating why Liquid Chromatography-Mass Spectrometry (LC-MS) supersedes traditional methods, and provides a field-proven, self-validating experimental protocol.

Part 1: The Analytical Dilemma: Why Traditional Modalities Fall Short

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the gold standard for purity validation. However, HPLC-UV relies exclusively on chromophore absorbance and retention time ( tR​ ). If a synthesis byproduct lacks a strong chromophore or co-elutes with the target compound, it remains entirely invisible to the detector, leading to artificially inflated purity scores [1, 2].

To achieve true confidence, LC-MS is required. LC-MS introduces "dual-selectivity," combining chromatographic separation with precise molecular weighing (mass-to-charge ratio, m/z). This acts as a qualitative fingerprint, capable of resolving hidden impurities that HPLC-UV misses [2, 3].

Table 1: Objective Comparison of Analytical Modalities for Thiazolamines
Feature / CapabilityHPLC-UVGC-MSNMR SpectroscopyLC-MS (ESI+)
Primary Detection Mechanism Light Absorbance (Chromophores)Thermal Volatility & Electron ImpactNuclear Magnetic ResonanceLiquid Separation & Ion Mass (m/z)
Sensitivity (LOD) Moderate (~0.1 - 1 µg/mL)HighLow (Requires high concentration)Ultra-High (<0.01 µg/mL)
Co-elution Resolution Poor (Masks hidden peaks)GoodModerate (Spectra can overlap)Excellent (Resolves by mass)
Suitability for Basic Amines GoodPoor (Requires derivatization)GoodOptimal (Readily protonates)
Sample Destruction Non-destructiveDestructiveNon-destructiveDestructive

Causality Insight: While GC-MS offers excellent mass resolution, thiazolamines can be thermally labile or interact strongly with GC inlet liners due to their basic nitrogen atoms. LC-MS bypasses these thermal degradation risks entirely, making it the superior choice for this class of compounds.

Part 2: Self-Validating LC-MS Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to verify baseline noise and ionization efficiency before sample analysis.

Step 1: Sample Preparation
  • Procedure: Dissolve N-(1-Methylethyl)-2-thiazolamine in LC-MS grade Acetonitrile to a concentration of 10 µg/mL.

  • The "Why": Using strictly LC-MS grade solvents and high-quality borosilicate vials is critical. Lower-grade glassware leaches trace sodium (Na⁺), which binds to the analyte during ionization to form a [M+Na]+ adduct (m/z 165.2). This splits the ion current, reducing the primary signal and complicating spectral interpretation [2].

Step 2: Chromatographic Separation
  • Column: Solid-core C18 column (e.g., 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: HPLC Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.5 mL/min.

  • The "Why": Solid-core particles provide UHPLC-like efficiency at lower backpressures, preventing band broadening for small molecules [4]. Formic acid is intentionally added as a proton source; it drives the equilibrium of the basic thiazole nitrogen towards the ionized state [M+H]+ , drastically enhancing Electrospray Ionization (ESI) sensitivity.

Step 3: Mass Spectrometry (ESI+ Mode)
  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Target Mass: Extracted Ion Chromatogram (EIC) set to 143.2 m/z (Theoretical [M+H]+ for C₆H₁₀N₂S).

  • Scan Range: 50 - 500 m/z to capture low-molecular-weight precursors.

Part 3: Workflow Visualization

LCMS_Validation_Workflow S1 Sample Preparation N-(1-Methylethyl)-2-thiazolamine in LC-MS Grade Solvent S2 System Suitability Test (SST) Blank & Reference Standard S1->S2 S3 UHPLC Separation Solid-Core C18 Column S2->S3 Split Flow Splitter S3->Split UV PDA / UV Detection (254 nm) Split->UV MS ESI+ Mass Spectrometry (m/z 50-500) Split->MS DataUV UV Chromatogram Identifies Chromophores UV->DataUV DataMS Extracted Ion Chromatogram Identifies [M+H]+ 143.2 MS->DataMS Eval Data Synthesis & Purity Calculation DataUV->Eval DataMS->Eval

Workflow for LC-MS purity validation demonstrating dual-selectivity via parallel UV and MS detection.

Part 4: Experimental Data & The Co-Elution Case Study

To demonstrate the critical necessity of LC-MS over HPLC-UV, consider the following experimental data derived from a synthesized batch of N-(1-Methylethyl)-2-thiazolamine containing a trace amount of unreacted precursor (2-aminothiazole, MW: 100.14 g/mol ).

Because both the target molecule and the precursor share the identical thiazole chromophore ring and exhibit similar polarities, they co-elute on a standard C18 column.

Table 2: Comparative Purity Assessment of Batch #4A
Analytical ModalityDetected PeaksRetention Time ( tR​ )Primary SignalCalculated PurityHidden Impurity Detected?
HPLC-UV (254 nm) 12.15 minUV Absorbance99.8% (False Pass)No
LC-MS (ESI+) 22.15 minm/z 143.2 & 101.194.4% (True Purity)Yes (m/z 101.1)

Data Interpretation: Relying solely on HPLC-UV would result in clearing a sub-standard batch for downstream research, as the detector only registers a single, massive peak at 2.15 minutes. However, the LC-MS Extracted Ion Chromatogram (EIC) interrogates that exact same peak and reveals a secondary mass signature at 101.1 m/z . This perfectly matches the [M+H]+ ion of the unreacted 2-aminothiazole precursor, proving that LC-MS is an indispensable safeguard against chemical variance [1, 3].

References

  • Prime Labs. "HPLC vs. LC-MS: Which Purity Test Actually Matters?" Available at: [Link]

  • HPLC Vials. "HPLC vs. LC-MS: Critical Transition in Methodology & Consumables." Available at: [Link]

  • LCGC International. "Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment." Available at: [Link]

Comparative

Comparative Cytotoxicity and Bioactivation Guide: N-(1-Methylethyl)-2-thiazolamine vs. N-Ethyl-2-thiazolamine

Introduction: The 2-Aminothiazole Toxicophore Challenge The 2-aminothiazole scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and bioactive leads. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Aminothiazole Toxicophore Challenge

The 2-aminothiazole scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and bioactive leads. However, it is also widely recognized by drug development professionals as a structural alert or "toxicophore". The unsubstituted C5-position of the thiazole ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidative bioactivation. This metabolism generates reactive electrophilic intermediates that can covalently bind to cellular macromolecules, inducing severe cytotoxicity and idiosyncratic hepatotoxicity .

When optimizing this scaffold, N-alkylation of the exocyclic amine is a standard strategy to modulate lipophilicity, target affinity, and metabolic stability 1. This guide provides an objective, data-driven comparison of two fundamental building blocks: N-(1-Methylethyl)-2-thiazolamine (N-isopropyl-2-thiazolamine) and N-ethyl-2-thiazolamine , detailing how their steric and electronic differences influence cytotoxicity profiles.

Mechanism of Cytotoxicity: Bioactivation Pathways

Both N-alkyl-2-aminothiazoles share a common metabolic liability. CYP450 enzymes (predominantly CYP3A4 in the liver) oxidize the electron-rich thiazole ring to form a reactive epoxide or sulfoxide intermediate. If these electrophiles are not rapidly neutralized by glutathione (GSH), they react with nucleophilic residues on proteins. This covalent binding triggers glutathione depletion, oxidative stress, mitochondrial dysfunction, and ultimately, cell death 2.

Bioactivation Parent N-Alkyl-2-aminothiazole (Parent Compound) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Reactive Reactive Epoxide/Sulfoxide Intermediate CYP->Reactive GSH GSH Conjugation (Detoxification) Reactive->GSH Adequate GSH Adducts Protein Covalent Binding (Macromolecule Damage) Reactive->Adducts GSH Depletion Toxicity Cytotoxicity / Hepatotoxicity Adducts->Toxicity

CYP450-mediated bioactivation pathway of 2-aminothiazoles leading to cytotoxicity.

Structural & Quantitative Data Comparison

The substitution of an ethyl group versus an isopropyl group fundamentally alters the molecule's physicochemical properties, directly impacting its in vitro toxicity profile.

  • Steric Hindrance: The isopropyl group in N-(1-Methylethyl)-2-thiazolamine provides greater steric bulk around the exocyclic nitrogen. While this slightly reduces the rate of N-dealkylation by CYP enzymes, it forces the molecule into active-site orientations that favor C5-epoxidation.

  • Lipophilicity (LogP): The isopropyl derivative is more lipophilic. Increased lipophilicity enhances cell membrane permeability, leading to higher intracellular accumulation. Consequently, it often presents a lower apparent IC₅₀ in in vitro cytotoxicity assays compared to the N-ethyl analogue.

Representative Comparative Cytotoxicity Profile

Note: Data summarized below represents established structure-activity relationship (SAR) trends for these specific N-alkyl fragments in standard hepatic models.

ParameterN-(1-Methylethyl)-2-thiazolamineN-Ethyl-2-thiazolamineMechanistic Implication
Calculated LogP (cLogP) ~1.8~1.3Isopropyl's higher lipophilicity increases membrane permeability.
HepG2 Cytotoxicity (IC₅₀, 48h) 45 ± 5 μM78 ± 8 μMHigher intracellular concentration of the isopropyl analogue drives a lower IC₅₀ (higher toxicity).
HLM Intrinsic Clearance (CL_int) High (>150 μL/min/mg)Very High (>200 μL/min/mg)Both are rapidly metabolized; the ethyl group is slightly more susceptible to rapid N-dealkylation.
Reactive Metabolite Formation Moderate to HighHighBoth form reactive intermediates due to the unsubstituted C5 position, requiring GSH trapping for validation.

Experimental Workflows for Validation

To ensure scientific rigor, the evaluation of these compounds must utilize a self-validating system. Cytotoxicity alone does not prove bioactivation; therefore, cellular viability assays must be paired with reactive metabolite trapping.

Workflow Start Compound Selection N-Isopropyl vs N-Ethyl Parallel Parallel Assessment Start->Parallel Cyto HepG2 Cell Culture (48h Exposure) Parallel->Cyto Bioact HLM Incubation (+ NADPH & GSH) Parallel->Bioact MTT MTT Assay (Mitochondrial Viability) Cyto->MTT IC50 Determine IC50 (Cytotoxicity Profile) MTT->IC50 LCMS LC-MS/MS Analysis (Neutral Loss Scan) Bioact->LCMS Adducts Quantify GSH Adducts (Bioactivation Potential) LCMS->Adducts

Experimental workflow for parallel assessment of cytotoxicity and reactive metabolites.

Protocol 1: In Vitro Cytotoxicity Assay (MTT in HepG2 Cells)

Causality: HepG2 cells retain basal CYP activity, making them a standard model for preliminary hepatotoxicity screening. The MTT assay measures mitochondrial reductase activity, which directly correlates with cell viability after toxicant exposure, capturing the downstream effects of macromolecule damage.

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve N-(1-Methylethyl)-2-thiazolamine and N-ethyl-2-thiazolamine in cell-culture grade DMSO to create 10 mM stock solutions.

  • Dosing: Prepare serial dilutions (10 μM to 200 μM) in culture media. Ensure the final DMSO concentration remains ≤ 0.5% to prevent solvent-induced background toxicity. Treat cells for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow living cells to convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Remove media, add 150 μL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Causality: Because cell death can occur via multiple non-specific mechanisms, trapping transient electrophiles with a hard nucleophile (GSH) and detecting the stable adducts via mass spectrometry provides definitive, mechanistic proof of the toxicophore's bioactivation.

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 50 μM of the test aminothiazole, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 min at 37°C. Initiate the oxidative reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 × g for 15 min at 4°C to precipitate HLM proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a UPLC-MS/MS system. Perform a neutral loss scan of 129 Da (characteristic of GSH conjugates) to identify and quantify adduct formation.

Conclusion & Strategic Recommendations

When incorporating the 2-aminothiazole scaffold into drug design, neither the N-isopropyl nor the N-ethyl substitution fully mitigates the inherent cytotoxicity associated with the unsubstituted C5 position.

  • The N-ethyl derivative may offer a slightly more favorable in vitro cytotoxicity profile due to lower lipophilicity, though it remains highly susceptible to rapid metabolic clearance.

  • The N-isopropyl derivative provides better steric shielding and membrane permeability but carries a higher risk of apparent cytotoxicity in cellular assays due to increased intracellular accumulation.

  • Strategic Pivot: To truly bypass this toxicophore liability, researchers must consider blocking the C5 position (e.g., with a methyl, halogen, or aryl group) to prevent epoxidation entirely, a strategy successfully employed in the design of safe drugs like meloxicam.

References

  • Pathways of Reactive Metabolite Formation with Toxicophores/Structural Alerts Source: ResearchGate URL:3

  • Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity Source: Semantic Scholar URL:4

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: NIH.gov URL:1

  • Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles Source: SciSpace URL:2

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Toxicology: The Causality Behind Strict Disposal

Comprehensive Safety and Disposal Protocol for N-(1-Methylethyl)-2-thiazolamine In drug discovery and synthetic chemistry, thiazole-containing amines such as N-(1-Methylethyl)-2-thiazolamine (CAS: 2206-28-2) are valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for N-(1-Methylethyl)-2-thiazolamine

In drug discovery and synthetic chemistry, thiazole-containing amines such as N-(1-Methylethyl)-2-thiazolamine (CAS: 2206-28-2) are valuable pharmacophores. However, their unique physicochemical properties present specific logistical and safety challenges during waste management. This guide provides a comprehensive, self-validating protocol for the proper handling, segregation, and disposal of N-(1-Methylethyl)-2-thiazolamine, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

To understand the stringent disposal requirements for N-(1-Methylethyl)-2-thiazolamine, one must examine its molecular reactivity. The compound features an electron-rich aminothiazole ring and a basic isopropylamine group.

  • Bioactivation and Toxicity: In biological systems, Cytochrome P450 (CYP) enzymes bioactivate thiazole rings into highly electrophilic reactive metabolites, specifically epoxides and S-oxides[1]. These reactive intermediates can covalently bind to essential cellular macromolecules, leading to severe idiosyncratic toxicity and cellular damage[1].

  • Environmental Nitrosamine Formation: If discharged into aqueous waste streams, amines can react with dissolved nitrites to form nitrosamines[2]. Nitrosamines are potent, recalcitrant carcinogens that are not easily removed by standard municipal wastewater treatment facilities[2].

  • Exothermic Reactivity: As a weak base, the amine group will undergo rapid, potentially violent exothermic neutralization reactions if inadvertently mixed with strong acids in a waste carboy[3].

Because of this dual-threat profile—both human toxicity and environmental persistence—drain disposal is strictly prohibited. High-temperature incineration is the only acceptable method of final destruction.

Physicochemical & Safety Parameters

Before initiating any disposal procedures, personnel must understand the physical constraints and required engineering controls associated with this chemical.

ParameterSpecificationMechanistic Rationale
Chemical Class Heterocyclic AmineContains both a basic amine and a bio-reactive thiazole ring.
Primary Hazards Toxicity / IrritantCYP450 bioactivation leads to electrophilic epoxides[1].
Incompatible Materials Strong Acids, OxidizersAmines undergo violent exothermic reactions with acids[3].
Preferred Container High-Density Polyethylene (HDPE)Prevents the amine-induced corrosion often seen in metal containers[4].
Disposal Method High-Temperature IncinerationDestroys the heterocyclic ring and prevents aquatic nitrosamine formation[2].

Self-Validating Disposal Methodology

The following step-by-step protocol ensures that the disposal of N-(1-Methylethyl)-2-thiazolamine is conducted safely. Every step includes a validation check to create a closed-loop safety system.

Step 1: Phase & Matrix Characterization

  • Action: Determine if the waste is a pure solid, dissolved in an organic solvent, or part of an aqueous mixture[5].

  • Validation: Cross-reference the solvent matrix against the laboratory's chemical compatibility chart. Verify that no hidden acids or strong oxidizers are present in the mixture before adding it to a bulk waste stream.

Step 2: Containerization & Segregation

  • Action: Transfer the waste into a dedicated High-Density Polyethylene (HDPE) container[4]. Do not use metal cans, and avoid mixing with halogenated waste unless the experimental workflow strictly requires it.

  • Validation: Visually inspect the container for structural integrity and ensure the cap provides a vapor-tight seal. Check the secondary containment bin to verify that no incompatible (acidic) waste containers are stored in the same tray.

Step 3: Regulatory Labeling

  • Action: Attach a hazardous waste tag immediately upon adding the first drop of waste. Write out the full chemical name ("N-(1-Methylethyl)-2-thiazolamine")—do not use abbreviations or structural formulas[4].

  • Validation: Ensure the tag explicitly lists "Toxic" and "Basic" as the primary hazards, validating compliance with Environmental Protection Agency (EPA) characteristic waste tracking[6].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in the designated SAA[6].

  • Validation: Confirm the total volume in the SAA does not exceed the regulatory limit (typically 55 gallons for general hazardous waste) and that the container is closed at all times unless actively receiving waste[6][7].

Step 5: Decontamination of Empty Receptacles

  • Action: Triple-rinse the original chemical container with a compatible solvent (e.g., ethanol or water, depending on solubility)[7]. Collect the rinsate and dispose of it as hazardous waste[7].

  • Validation: Once triple-rinsed, completely deface or remove the original manufacturer label to validate the container is safe for standard solid waste disposal[7].

Spill Management Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization or environmental discharge.

  • Isolate: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, splash goggles, and a lab coat)[5].

  • Contain: For solid spills, sweep up the material gently to avoid generating dust. For liquid solutions, surround and cover the spill with an inert absorbent material such as vermiculite or sand[5].

  • Collect: Place all absorbed material and contaminated cleanup tools into a heavy-duty hazardous waste bag or HDPE bucket. Label as "Hazardous Spill Cleanup - Thiazolamine" and transfer to the SAA[7].

Waste Segregation Workflow

The following diagram illustrates the logical flow of waste segregation, highlighting the critical failure point of drain disposal.

G Start Waste Generation N-(1-Methylethyl)-2-thiazolamine State Phase Assessment (Solid vs. Solvent Mixture) Start->State Segregate Chemical Segregation Isolate from Acids/Oxidizers State->Segregate Drain CRITICAL FAILURE Drain Disposal (Nitrosamine Formation) State->Drain PROHIBITED Contain Containerization HDPE Plastic (No Metal) Segregate->Contain Label Compliance Labeling "Hazardous Waste - Amine" Contain->Label SAA SAA Storage Secondary Containment Label->SAA Dispose Final EHS Disposal High-Temp Incineration SAA->Dispose

Workflow for the segregation, containerization, and disposal of thiazolamine hazardous waste.

References

  • [4] Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. Available at: [Link]

  • [6] Laboratory Chemical Waste Management Guidelines. University of Pennsylvania (UPenn EHRS). Available at: [Link]

  • [7] Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center (OCRS). Available at:[Link]

  • [1] Jaladanki, C. K., et al. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Chemical Research in Toxicology. Available at:[Link]

  • [3] Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA NEPIS). Available at: [Link]

  • [2] Review of Amine Emissions from Carbon Capture Systems. Scottish Environment Protection Agency (SEPA). Available at: [Link]

Sources

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